2-Thiocytosine
Overview
Description
2-Thiocytosine is a modified nucleoside that has gained much attention in recent years due to its unique properties and potential applications in scientific research. It is a sulfur-containing analog of cytosine, one of the four nucleotide bases that make up DNA.
Mechanism Of Action
The mechanism of action of 2-Thiocytosine is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of 2-Thiocytosine and the active site of DNA polymerase. This covalent bond inhibits the activity of DNA polymerase, leading to the selective inhibition of DNA synthesis.
Biochemical And Physiological Effects
2-Thiocytosine has been shown to have several biochemical and physiological effects. It has been shown to induce base substitution mutations in bacterial and mammalian cells, and to inhibit DNA methylation. Additionally, 2-Thiocytosine has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Thiocytosine in lab experiments is its selectivity for DNA polymerase activity. This makes it useful for DNA sequencing and mutagenesis studies. However, one of the limitations of using 2-Thiocytosine is its potential toxicity. It has been shown to induce DNA damage and cell death in some cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Thiocytosine. One area of interest is its potential use as an epigenetic modifier. It has been shown to inhibit DNA methylation, which could have implications for the treatment of diseases such as cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-Thiocytosine and its potential toxicity. Finally, the development of new synthesis methods for 2-Thiocytosine could lead to improved purity and yield, making it more accessible for scientific research.
Synthesis Methods
There are several methods for synthesizing 2-Thiocytosine, including the reaction of cytosine with Lawesson's reagent, the reaction of cytosine with thiourea followed by oxidation, and the reaction of cytosine with sulfuric acid and thionyl chloride. However, the most commonly used method is the reaction of cytosine with phosphorus pentasulfide in a mixture of dimethylformamide and pyridine. This method yields high purity and high yield of 2-Thiocytosine.
Scientific Research Applications
2-Thiocytosine has been used in various scientific research applications, including DNA sequencing, mutagenesis, and epigenetic modification. It has been shown to selectively inhibit DNA polymerase activity, which makes it useful for DNA sequencing. It has also been used as a mutagen in bacterial and mammalian cells, inducing base substitution mutations. Additionally, 2-Thiocytosine has been shown to inhibit DNA methylation, which is an epigenetic modification that plays a crucial role in gene regulation.
properties
IUPAC Name |
6-amino-1H-pyrimidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPSTSVLRXOYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059823 | |
Record name | 6-Amino-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiocytosine | |
CAS RN |
333-49-3 | |
Record name | 2-Thiocytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiocytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiocytosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Thiocytosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Pyrimidinethione, 6-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Amino-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminopyrimidine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |
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